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molecular formula C11H11N3O2S B2703466 ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate CAS No. 232596-43-9

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate

Cat. No. B2703466
M. Wt: 249.29
InChI Key: OJLOWWJZAOEGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513430B2

Procedure details

2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (195 mg) was prepared according to General Procedure C using pyridin-2-yl-thiourea (154 mg) and 3-bromo-2-oxo-propionic acid ethyl ester (200 mg) in methanol (2 mL). 2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid (160 mg) was prepared according to General Procedure C using 2-(pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester in methanol:tetrahydrofuran:2N NaOH (1:1:1, 1.5 mL). The solvents were evaporated and the compound was dried. The crude product was used in a subsequent step without further purification.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1NC(N)=S.C(OC(=O)C(=O)CBr)C.[CH2:20]([O:22][C:23]([C:25]1[N:26]=[C:27]([NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=2)[S:28][CH:29]=1)=[O:24])[CH3:21].[OH-].[Na+]>CO.O1CCCC1>[CH2:20]([O:22][C:23]([C:25]1[N:26]=[C:27]([NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=2)[S:28][CH:29]=1)=[O:24])[CH3:21].[N:32]1[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=1[NH:30][C:27]1[S:28][CH:29]=[C:25]([C:23]([OH:24])=[O:22])[N:26]=1 |f:3.4|

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
N1=C(C=CC=C1)NC(=S)N
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=CC=C1
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the compound was dried
CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
Name
Type
product
Smiles
N1=C(C=CC=C1)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08513430B2

Procedure details

2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (195 mg) was prepared according to General Procedure C using pyridin-2-yl-thiourea (154 mg) and 3-bromo-2-oxo-propionic acid ethyl ester (200 mg) in methanol (2 mL). 2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid (160 mg) was prepared according to General Procedure C using 2-(pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester in methanol:tetrahydrofuran:2N NaOH (1:1:1, 1.5 mL). The solvents were evaporated and the compound was dried. The crude product was used in a subsequent step without further purification.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1NC(N)=S.C(OC(=O)C(=O)CBr)C.[CH2:20]([O:22][C:23]([C:25]1[N:26]=[C:27]([NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=2)[S:28][CH:29]=1)=[O:24])[CH3:21].[OH-].[Na+]>CO.O1CCCC1>[CH2:20]([O:22][C:23]([C:25]1[N:26]=[C:27]([NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][N:32]=2)[S:28][CH:29]=1)=[O:24])[CH3:21].[N:32]1[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=1[NH:30][C:27]1[S:28][CH:29]=[C:25]([C:23]([OH:24])=[O:22])[N:26]=1 |f:3.4|

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
N1=C(C=CC=C1)NC(=S)N
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=CC=C1
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the compound was dried
CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
Name
Type
product
Smiles
N1=C(C=CC=C1)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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